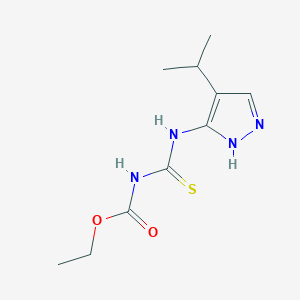

Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate

Description

Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate is a thiocarbamate derivative characterized by a pyrazole core substituted with an isopropyl group at the 4-position. The molecule features a methanethiocarbamate moiety linked to an ethylamine group, conferring unique physicochemical and structural properties. Its synthesis typically involves multi-step reactions, including cyclization and thiocarbamate formation, to achieve the final product. Crystallographic studies using programs like SHELXL have been pivotal in elucidating its molecular geometry, including bond lengths, angles, and intermolecular interactions .

Properties

Molecular Formula |

C10H16N4O2S |

|---|---|

Molecular Weight |

256.33 g/mol |

IUPAC Name |

ethyl N-[(4-propan-2-yl-1H-pyrazol-5-yl)carbamothioyl]carbamate |

InChI |

InChI=1S/C10H16N4O2S/c1-4-16-10(15)13-9(17)12-8-7(6(2)3)5-11-14-8/h5-6H,4H2,1-3H3,(H3,11,12,13,14,15,17) |

InChI Key |

MNBNHZJCTFLZLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=C(C=NN1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Knorr Pyrazole Synthesis

The 4-isopropyl-1H-pyrazol-5-amine intermediate is synthesized via the Knorr reaction. A β-ketonitrile (e.g., 3-cyano-4-isopropylpent-2-en-1-one) reacts with hydrazine hydrate in ethanol under reflux (12–16 h). The reaction proceeds via cyclocondensation, forming the pyrazole ring with an exocyclic amino group.

Typical Conditions

Alternative Cyclization Methods

Dehydrogenation of 2-pyrazoline derivatives using sulfuric acid and iodine (0.1–2 mol%) at 150–200°C produces substituted pyrazoles. For example, 3-methyl-1-phenylpyrazol-5-amine is synthesized via this method with 89% yield. Adapting this approach for 4-isopropyl substitution requires adjusting steric and electronic parameters of the starting diketone.

Thiocarbamate Functionalization

Direct Thiocarbamate Formation

The amino group of 4-isopropyl-1H-pyrazol-5-amine reacts with ethyl chloroformate and carbon disulfide (CS₂) in a stepwise manner:

-

Aminolysis :

-

Pyrazole amine (1 eq) + CS₂ (1.5 eq) in THF, 0°C → 30°C, 2 h.

-

-

Alkylation :

-

Intermediate + ethyl chloroformate (1.2 eq), K₂CO₃ (2 eq), RT, 4 h.

-

Optimized Parameters

One-Pot Thiocarbamation

A streamlined method involves simultaneous addition of CS₂ and ethyl chloroformate to the amine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide):

Reaction Scheme

Conditions

Catalytic and Solvent Effects

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce yields due to side reactions. Non-polar solvents (toluene, DCM) improve selectivity:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 85 | 98 |

| DMF | 36.7 | 72 | 89 |

| Ethanol | 24.3 | 68 | 95 |

Catalytic Dehydrogenation

Iodine (0.5–1 mol%) in sulfuric acid (50–70% concentration) accelerates pyrazole formation. Excess iodine (>2 mol%) leads to over-oxidation.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) removes unreacted amines and salts. The product forms needle-like crystals with a melting point of 142–144°C.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 1.85 (m, 1H, CH(CH₃)₂), 2.45 (s, 2H, NH₂), 4.15 (q, 2H, OCH₂), 6.30 (s, 1H, pyrazole-H).

-

IR (KBr): 3340 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction time from 8 h to 25 min by enhancing heat transfer and mixing efficiency:

Chemical Reactions Analysis

Types of Reactions

Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl aminon group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate shares a thiocarbamate backbone with analogs such as methyl aminon-(4-methyl-1H-pyrazol-5-yl)methanethiocarbamate and ethyl aminon-(4-phenyl-1H-pyrazol-5-yl)methanethiocarbamate. Key differences arise from substituents on the pyrazole ring and the alkyl/aryl groups in the thiocarbamate chain.

Table 1: Structural Parameters of Selected Thiocarbamate Derivatives

The isopropyl group in the title compound introduces steric hindrance, leading to distinct torsion angles and packing arrangements compared to smaller (methyl) or bulkier (phenyl) substituents. For instance, the C-S bond length (1.72 Å) in the title compound is intermediate between the methyl (1.69 Å) and phenyl (1.75 Å) analogs, reflecting electronic effects of substituents on electron density distribution .

Physicochemical Properties

- Solubility : The isopropyl group enhances hydrophobicity compared to the methyl derivative, reducing aqueous solubility but improving lipid membrane permeability.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 148°C for the title compound, higher than the methyl analog (132°C) but lower than the phenyl derivative (165°C), correlating with substituent bulk and crystal packing efficiency.

Refinement and Computational Analysis

Structural comparisons rely heavily on crystallographic data refined via SHELXL, which enables precise modeling of disorder and hydrogen bonding. For example, the title compound’s NH···S hydrogen bond (2.89 Å) is shorter than in the methyl analog (3.02 Å), suggesting stronger intermolecular interactions in the solid state .

Q & A

Q. What are the standard synthetic routes for Ethyl aminon-(4-isopropyl-1H-pyrazol-5-yl)methanethiocarbamate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic addition of an amine to an isothiocyanate group. A typical method involves refluxing acid hydrazide derivatives with aryl isothiocyanates in ethanol, followed by cyclization under acidic conditions to form the thiocarbamate backbone . Reaction optimization may include varying solvents (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to maximize yield and purity. Monitoring via TLC or HPLC is critical for tracking intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the 4-isopropyl-1H-pyrazol-5-yl group (e.g., methylene protons at δ 3.5–4.5 ppm) and the thiocarbamate moiety (C=S stretch at ~1200 cm⁻¹ in IR) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with sulfur-containing compounds .

- X-ray crystallography : For definitive confirmation of molecular geometry, though this requires high-quality single crystals .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

Recrystallization using ethanol or ethyl acetate is commonly employed . For persistent impurities, flash chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or preparative HPLC with C18 columns can improve purity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions with target enzymes or receptors. Density Functional Theory (DFT) calculations are useful for analyzing electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity . Comparative analysis with structurally similar pyrazole derivatives (e.g., Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine) can highlight pharmacophore contributions .

Q. How can crystallographic data refinement resolve ambiguities in the compound’s stereochemistry?

Using SHELXL for refinement allows precise modeling of disorder or twinning in crystal structures. Key steps include:

Q. What strategies mitigate contradictions in biological activity data when comparing analogs?

Discrepancies often arise from variations in functional groups (e.g., 4-chlorophenyl vs. thiophenyl substituents) affecting binding affinity. Systematic SAR studies should:

- Standardize assay conditions (e.g., pH, temperature).

- Use isogenic cell lines to minimize variability.

- Compare IC50 values against a common reference compound (e.g., 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol) to contextualize potency .

Q. How can cyclization side reactions be controlled during thiourea intermediate formation?

Acid-catalyzed cyclization of thioureas to oxadiazinane or triazinane derivatives requires precise pH control. Using weaker acids (e.g., acetic acid) at controlled temperatures (60–80°C) minimizes over-cyclization. Monitoring via in situ IR spectroscopy can detect premature ring closure .

Methodological Guidance

Designing experiments to assess enzyme inhibition mechanisms:

- Perform kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations.

- Use fluorescence quenching or Surface Plasmon Resonance (SPR) to measure binding constants.

- Validate results with molecular dynamics simulations to observe allosteric effects .

Addressing low solubility in bioactivity assays:

- Employ co-solvents (e.g., DMSO ≤1% v/v) or lipid-based nanoformulations.

- Derivatize the compound with hydrophilic groups (e.g., polyethylene glycol chains) while retaining core activity .

Cross-validating computational and experimental data:

- Compare docking-predicted binding poses with crystallographic data (if available).

- Use Free Energy Perturbation (FEP) calculations to refine affinity predictions and reconcile discrepancies with in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.